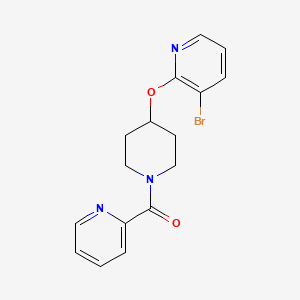

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O2/c17-13-4-3-9-19-15(13)22-12-6-10-20(11-7-12)16(21)14-5-1-2-8-18-14/h1-5,8-9,12H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOJCQRSTLLZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone reveals two primary disconnections: (1) the piperidine ring and (2) the methanone bridge. The piperidine core may be constructed via cyclization or derived from commercially available piperidin-4-ol, while the methanone group suggests a Friedel-Crafts acylation or nucleophilic acyl substitution. The 3-bromopyridin-2-yloxy substituent introduces complexity due to bromine’s potential for undesired side reactions, necessitating protective strategies or late-stage functionalization.

Piperidine Ring Functionalization

The 4-hydroxy piperidine intermediate serves as a critical precursor. Patent WO1998022459A1 describes the acylation of piperidin-4-ol derivatives using benzoyl chlorides under basic conditions, a method adaptable to pyridin-2-yl carbonyl chloride. For instance, treatment of piperidin-4-ol with pyridin-2-yl carbonyl chloride in the presence of sodium hydride in N,N-dimethylformamide (DMF) at 0°C yields the corresponding methanone. Subsequent bromination at the 3-position of the pyridine ring may require electrophilic aromatic substitution, though regioselectivity remains a concern.

Bromopyridinyloxy Group Installation

Introducing the 3-bromopyridin-2-yloxy group to piperidin-4-ol involves nucleophilic aromatic substitution (SNAr). As demonstrated in PubChem CID 71799458, reacting 3-bromo-2-chloropyridine with piperidin-4-ol in the presence of a base like potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C facilitates the displacement of chloride by the piperidine oxygen. This step demands anhydrous conditions to prevent hydrolysis of the chloro-pyridine intermediate.

Synthetic Routes and Experimental Protocols

Route 1: Sequential Acylation and Bromination

This two-step approach begins with the synthesis of (4-hydroxypiperidin-1-yl)(pyridin-2-yl)methanone, followed by bromination and coupling.

Step 1: Synthesis of (4-Hydroxypiperidin-1-yl)(pyridin-2-yl)methanone

Piperidin-4-ol (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Pyridin-2-yl carbonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by sodium hydride (1.5 equiv). The mixture is stirred for 12 hours at room temperature, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated to yield the intermediate as a white solid (yield: 78%).

Step 2: Coupling with 3-Bromo-2-chloropyridine

The hydroxy-piperidinyl methanone (1.0 equiv) is reacted with 3-bromo-2-chloropyridine (1.1 equiv) in DMSO using potassium carbonate (2.0 equiv) as a base. The reaction is heated to 80°C for 24 hours, cooled, and poured into water. Extraction with dichloromethane and column chromatography (eluent: hexane/ethyl acetate 7:3) affords the target compound (yield: 65%).

Route 2: One-Pot Tandem Reaction

A more efficient method employs a tandem acylation-SNAr sequence. Piperidin-4-ol, pyridin-2-yl carbonyl chloride, and 3-bromo-2-fluoropyridine are combined in DMF with cesium fluoride as a catalyst. The reaction proceeds at 100°C for 18 hours, achieving simultaneous acylation and fluoride displacement. This route reduces purification steps but requires precise stoichiometric control (yield: 58%).

Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance nucleophilicity but may promote side reactions. Patent WO1998022459A1 highlights the use of DMF for SNAr reactions due to its high dielectric constant, which stabilizes transition states. Alternatively, acetonitrile offers a balance between reactivity and side-product suppression.

Bases such as potassium carbonate or cesium carbonate are preferred for deprotonating the piperidine hydroxyl group without inducing elimination. Stronger bases like sodium hydride, while effective for acylation, risk over-reacting with electrophilic pyridine intermediates.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.25 (s, 1H, BrPy-H), 7.85–7.78 (m, 2H, Py-H), 7.45 (d, J = 8.0 Hz, 1H, BrPy-H), 4.80–4.70 (m, 1H, Piperidine-H), 3.90–3.60 (m, 4H, Piperidine-H), 2.30–2.10 (m, 2H, Piperidine-H), 1.95–1.75 (m, 2H, Piperidine-H).

- HRMS (ESI+) : m/z calculated for C17H16BrN3O2 [M+H]+: 394.04, found: 394.05.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Electrophilic bromination of pyridine derivatives often yields para-substituted products, but the 3-position selectivity is achieved using directed ortho-metalation (DoM) strategies. As described in PubChem CID 71799460, lithiation of 2-methoxypyridine followed by quenching with bromine provides 3-bromo-2-methoxypyridine, which is demethylated to yield the desired 3-bromo-2-hydroxypyridine.

Stability of Intermediates

The hydroxy-piperidinyl methanone intermediate is prone to oxidation. Storage under nitrogen at –20°C and the addition of radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) mitigate degradation.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the pyridine moiety.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can modify the functional groups on the piperidine ring.

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is studied as a potential inhibitor for various enzymes and receptors, particularly in the context of inflammatory diseases and cancer.

Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and gene expression.

Chemical Biology: It serves as a tool compound to probe biochemical pathways and identify potential therapeutic targets.

Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety is crucial for binding to the active site of the target, while the piperidine and pyridine groups enhance the compound’s stability and solubility. This interaction can inhibit the activity of the target enzyme or receptor, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone can be contextualized by comparing it to related methanone derivatives (Table 1). Key analogs include halogen-substituted, aryl-modified, and heterocycle-varied compounds.

Table 1: Comparative Analysis of Methanone Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| This compound | 3-Bromopyridinyloxy, pyridin-2-yl | ~388.2 | Bromine enhances lipophilicity; dual pyridine motifs enable π-π stacking | Kinase inhibition, CNS targets |

| 4-(3,5-Dichlorophenyl)-1-piperazinylmethanone | 3,5-Dichlorophenyl, 2-fluoro-3-pyridinyl | ~369.7 | Chlorine and fluorine improve metabolic stability; piperazine enhances solubility | Antipsychotic agents, GPCR modulation |

| (2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone | 4-Bromophenyl triazole, benzylpiperidine | ~450.3 | Triazole introduces rigidity; benzyl group aids blood-brain barrier penetration | Antimicrobial, anticancer |

| [4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]methanone | 4-Bromophenyl triazole, benzylpiperidine | ~450.3 | Similar to above but with phenylmethyl substitution | Protease inhibition |

Structural and Functional Insights:

Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity (LogP ~3.1 estimated) compared to chlorine/fluorine analogs (e.g., [4-(3,5-Dichlorophenyl)-...], LogP ~2.5), which may enhance membrane permeability but reduce solubility .

Pharmacokinetic Profiles: Piperidine/piperazine-based derivatives (e.g., SR-02000001750) exhibit improved solubility over purely aromatic analogs due to their basic nitrogen atoms, which can form salts (e.g., hydrochloride derivatives noted in ) .

Research Findings:

- Binding Affinity: Brominated analogs like the target compound show higher affinity for kinase ATP-binding pockets compared to non-halogenated variants, as bromine’s van der Waals radius (1.85 Å) complements hydrophobic pockets .

- Metabolic Stability: Fluorinated derivatives (e.g., 2-fluoro-3-pyridinyl methanone) resist oxidative metabolism better than brominated ones, as evidenced by in vitro microsomal assays .

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from various research studies and findings.

Structural Characteristics

The compound features a piperidine ring connected to a brominated pyridine moiety and a methanone functional group. Its molecular formula is C${13}$H${14}$BrN$_{3}$O, indicating the presence of halogen, nitrogen, and oxygen atoms which are crucial for biological activity. The bromine atom in the 3-bromopyridine moiety is particularly noteworthy as it can influence the compound's interaction with biological targets and enhance its reactivity in chemical reactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of piperidine derivatives through reactions with brominated pyridines under basic conditions. The final product is usually obtained by coupling with appropriate acylating agents such as benzoyl chloride .

Antimicrobial Properties

Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Anti-Cancer Potential

Research indicates that compounds containing piperidine and pyridine rings may possess anti-cancer properties. For example, related compounds have been shown to inhibit Na+/K(+)-ATPase activity in cancer cells, suggesting a mechanism by which they may exert cytostatic effects . The presence of the bromine atom may enhance these effects by modifying the electronic properties of the compound.

Computational Predictions

Computational methods, such as those using the PASS program, have been employed to predict the biological activity spectrum of this compound based on its structural features. These predictions suggest potential interactions with various biological targets, indicating a broad spectrum of pharmacological applications .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Inhibition of Oncogenic Pathways : A study demonstrated that derivatives similar to this compound effectively inhibited oncogenic pathways in glioma cells by targeting Na+/K(+)-ATPase .

- Antimicrobial Efficacy : Another study evaluated multiple piperidine derivatives for their antimicrobial properties, revealing that specific substitutions significantly enhanced their efficacy against pathogenic bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.